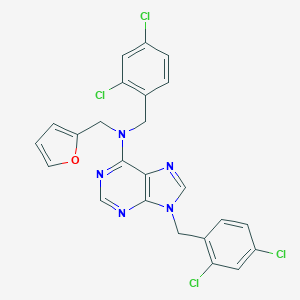![molecular formula C25H21ClN2O4 B295524 4-[5-Chloro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B295524.png)
4-[5-Chloro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-Chloro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPPB and has been found to have several interesting properties that make it a useful tool for researchers in various fields.
Mecanismo De Acción
CPPB has been found to act as a selective antagonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in various physiological processes, including pain modulation and inflammation. By blocking the activity of this receptor, CPPB may have potential therapeutic effects in various disease states.
Biochemical and Physiological Effects
Studies have shown that CPPB can have a variety of biochemical and physiological effects, including reducing pain and inflammation, modulating immune cell activity, and affecting the expression of various genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPB has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB2 receptor, as well as its ability to be easily synthesized and purified. However, limitations of CPPB include its potential off-target effects and the need for further studies to fully elucidate its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on CPPB, including further studies on its mechanism of action, its potential therapeutic applications in various disease states, and the development of new analogs with improved properties. Additionally, CPPB may have potential applications in the development of new diagnostic tools for various diseases.
Métodos De Síntesis
CPPB can be synthesized using a variety of methods, including the reaction of 5-chloro-2-(3-phenoxypropoxy)benzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a suitable catalyst. The resulting product can then be purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
CPPB has been used in a variety of scientific research applications, including studies on the role of the cannabinoid system in pain modulation, the effects of inflammation on the central nervous system, and the potential use of CPPB as a therapeutic agent for various diseases.
Propiedades
Fórmula molecular |
C25H21ClN2O4 |
|---|---|
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
(4E)-4-[[5-chloro-2-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4/c26-19-12-13-23(32-15-7-14-31-21-10-5-2-6-11-21)18(16-19)17-22-24(29)27-28(25(22)30)20-8-3-1-4-9-20/h1-6,8-13,16-17H,7,14-15H2,(H,27,29)/b22-17+ |
Clave InChI |
BUYCAJNFWMFHDV-OQKWZONESA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)OCCCOC4=CC=CC=C4)/C(=O)N2 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OCCCOC4=CC=CC=C4)C(=O)N2 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OCCCOC4=CC=CC=C4)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)
![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)



![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295465.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295467.png)
